![molecular formula C14H13ClS B6266033 1-(benzylsulfanyl)-3-(chloromethyl)benzene CAS No. 123926-49-8](/img/no-structure.png)
1-(benzylsulfanyl)-3-(chloromethyl)benzene
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available in the resources I have, it might be synthesized through a series of substitution reactions . For instance, a possible method could involve the reaction of methylbenzene with chlorine in the presence of ultraviolet light, leading to (chloromethyl)benzene . Further reactions could introduce the benzylsulfanyl group.Chemical Reactions Analysis
The compound might undergo various chemical reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The chloromethyl and benzylsulfanyl groups could also participate in reactions typical of halides and sulfides.Scientific Research Applications
Organic Synthesis
1-(benzylsulfanyl)-3-(chloromethyl)benzene: is a valuable intermediate in organic synthesis. It can be used to introduce benzylsulfanyl and chloromethyl functional groups into complex molecules, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyestuff .
Fluorophore Development
This compound can serve as a precursor in the development of single-benzene-based fluorophores (SBBFs). SBBFs have applications in fluorescence-based materials and techniques, such as analytical, imaging, and sensing technologies. The electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone is essential for the photophysical properties of these materials .
Polymer Chemistry
In polymer chemistry, 1-(benzylsulfanyl)-3-(chloromethyl)benzene can be utilized in the mechanistic study and synthesis of polyphenylene-type polymers. These polymers have potential applications in high-performance materials due to their thermal stability and electrical conductivity .
Cancer Research
The compound’s ability to decompose into benzene under certain conditions has sparked research into chemical methods to suppress this conversion. This is particularly relevant in the context of benzoyl peroxide-based acne medications, where the formation of benzene, a known carcinogen, is a significant concern .
Mechanism of Action
Target of Action
Similar compounds, such as chlorobenzene and methyl chloride, are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, in the presence of a Lewis acid catalyst, methyl chloride can form a reactive, electrophilic methenium ion, which can then interact with the π system of the benzene ring of chlorobenzene .
Biochemical Pathways
Benzene, a structurally similar compound, is known to be metabolized in the liver and forms several metabolites that can be toxic to the human body .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds are known to interact with various enzymes and receptors in the body, potentially leading to a variety of physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(benzylsulfanyl)-3-(chloromethyl)benzene . For example, exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzylsulfanyl)-3-(chloromethyl)benzene involves the introduction of a benzylsulfanyl group and a chloromethyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Benzyl chloride", "Sodium sulfide", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Benzene is treated with sodium sulfide to form thiophenol.", "Thiophenol is then reacted with benzyl chloride in the presence of sodium hydroxide to form benzyl phenyl sulfide.", "Benzyl phenyl sulfide is then treated with chloromethyl methyl ether in the presence of hydrochloric acid to form 1-(benzylsulfanyl)-3-(chloromethyl)benzene.", "The product is then extracted with diethyl ether and purified by recrystallization." ] } | |
CAS RN |
123926-49-8 |
Molecular Formula |
C14H13ClS |
Molecular Weight |
248.8 |
Purity |
75 |
Origin of Product |
United States |
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